molecular formula C30H44NOPS B6290350 [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-19-8

[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290350
CAS No.: 2565792-19-8
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-ANHUGMMASA-N
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Description

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry. Its unique structure, which includes a dicyclohexylphosphino group and a sulfinamide moiety, allows it to interact with metal centers in a specific manner, leading to high enantioselectivity in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple stepsThe reaction conditions often require the use of specific solvents, temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its interaction with metal centers. The dicyclohexylphosphino group coordinates with the metal, while the sulfinamide group provides additional stabilization. This interaction leads to the formation of highly active and selective catalytic complexes, which facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific combination of a dicyclohexylphosphino group and a sulfinamide moiety. This combination provides a high degree of enantioselectivity and stability in catalytic reactions, making it a valuable tool in asymmetric synthesis .

Properties

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGHPACTGDYMR-ANHUGMMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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